molecular formula C16H13BrN2O4S2 B2418471 N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-95-7

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2418471
CAS No.: 941951-95-7
M. Wt: 441.31
InChI Key: XUUAYBFRWYULGB-UHFFFAOYSA-N
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Description

“N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and sulfonyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

    Introduction of the sulfonyl group: The sulfonylation of the benzo[d]thiazole derivative can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine.

    Acetamide formation: The final step involves the acylation of the sulfonylated benzo[d]thiazole with an appropriate acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the parent benzo[d]thiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Debrominated benzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzo[d]thiazole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where benzo[d]thiazole derivatives have shown efficacy.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” would depend on its specific biological target. Generally, benzo[d]thiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfonyl and methoxy groups may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, known for its biological activity.

    4-Bromobenzo[d]thiazole: A brominated derivative with potential for further functionalization.

    2-(4-Methoxyphenyl)sulfonylacetamide: A sulfonylated acetamide derivative with potential biological activity.

Uniqueness

“N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is unique due to the combination of bromine, methoxy, and sulfonyl groups in its structure. This combination may confer distinct chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S2/c1-23-10-5-7-11(8-6-10)25(21,22)9-14(20)18-16-19-15-12(17)3-2-4-13(15)24-16/h2-8H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUAYBFRWYULGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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